3-(3,4-Dimethoxyphenyl)propionic acid

Catalog No.
S574950
CAS No.
2107-70-2
M.F
C11H14O4
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,4-Dimethoxyphenyl)propionic acid

CAS Number

2107-70-2

Product Name

3-(3,4-Dimethoxyphenyl)propionic acid

IUPAC Name

3-(3,4-dimethoxyphenyl)propanoic acid

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)

InChI Key

LHHKQWQTBCTDQM-UHFFFAOYSA-N

SMILES

Array

Synonyms

3,4-Dimethoxybenzenepropionic Acid; 3-(3,4-Dimethoxyphenyl)propanoic Acid; 3-(3,4-Dimethoxyphenyl)propionic Acid; 3,4-Dimethoxydihydrocinnamic Acid; NSC 76043; β-(3,4-Dimethoxyphenyl)propionic Acid;

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)OC

The exact mass of the compound 3-(3,4-Dimethoxyphenyl)propionic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76043. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-dimethoxyhydrocinnamic acid, is a saturated, fully methylated phenylpropanoid derivative primarily utilized as a high-value building block in pharmaceutical manufacturing. Characterized by a melting point of 96–97 °C and excellent solubility in standard organic solvents, this compound is most prominently procured as the direct precursor for 5,6-dimethoxy-1-indanone, the core pharmacophore intermediate in the synthesis of the acetylcholinesterase inhibitor donepezil. Its structural saturation and protected phenolic hydroxyl groups make it highly compatible with strong acid-catalyzed cyclization workflows, offering a streamlined, step-economic alternative to unsaturated or unprotected analogs in industrial-scale organic synthesis .

Attempting to substitute 3-(3,4-Dimethoxyphenyl)propionic acid with closely related analogs introduces significant process inefficiencies and yield penalties. Utilizing the unsaturated analog, 3,4-dimethoxycinnamic acid, fundamentally alters the cyclization trajectory, yielding an indenone that requires a subsequent, costly catalytic hydrogenation step to achieve the desired indanone structure. Conversely, employing the unmethylated analog, 3-(3,4-dihydroxyphenyl)propionic acid, exposes reactive phenolic hydroxyl groups to harsh Friedel-Crafts conditions (such as polyphosphoric acid), leading to extensive side reactions, esterification, and oxidative degradation. Consequently, for targeted 5,6-dimethoxy-1-indanone production, generic substitution fails to provide the necessary regiocontrol and step-economy, making the pre-methylated, saturated propionic acid the strict procurement requirement .

Single-Step Cyclization Efficiency for Indanone Synthesis

In the synthesis of 5,6-dimethoxy-1-indanone, 3-(3,4-dimethoxyphenyl)propionic acid serves as a highly efficient direct precursor. Its saturated propionic chain allows for direct intramolecular Friedel-Crafts ring closure, yielding the target indanone in a single step. In contrast, using the unsaturated analog 3,4-dimethoxycinnamic acid (CAS 2316-26-9) leads to the formation of an indenone, which necessitates an additional catalytic hydrogenation step to yield the required indanone core .

Evidence DimensionSynthetic steps to 5,6-dimethoxy-1-indanone
Target Compound Data1 step (direct cyclization)
Comparator Or Baseline3,4-Dimethoxycinnamic acid (2 steps: cyclization + hydrogenation)
Quantified DifferenceElimination of 1 catalytic hydrogenation step
ConditionsFriedel-Crafts acylation conditions

Eliminating a hydrogenation step reduces reactor time, removes the need for precious metal catalysts, and significantly lowers API manufacturing costs.

Regioselectivity and Catalyst Compatibility via Methoxy Protection

The 3,4-dimethoxy groups on 3-(3,4-dimethoxyphenyl)propionic acid activate the aromatic ring while protecting the oxygen functionalities from side reactions during acid-catalyzed cyclization. Compared to the unprotected 3-(3,4-dihydroxyphenyl)propionic acid (hydrocaffeic acid), the dimethoxy variant prevents the formation of phosphate esters or oxidative degradation when exposed to strong acids like polyphosphoric acid. This directs the electrophilic attack cleanly to the C6 position, ensuring high yields of the desired 5,6-dimethoxy substitution pattern .

Evidence DimensionCompatibility with strong Brønsted/Lewis acid catalysts
Target Compound DataHigh stability and clean C6-directed cyclization
Comparator Or Baseline3-(3,4-Dihydroxyphenyl)propionic acid (susceptible to esterification and oxidation)
Quantified DifferencePrevention of O-phosphorylation and oxidative side reactions
ConditionsStrong acid catalysis (e.g., Polyphosphoric acid at elevated temperatures)

Using the pre-methylated precursor avoids the need for transient protection/deprotection steps, ensuring reproducible yields in industrial-scale cyclization.

Enhanced Solubility and Lower Melting Point for Processability

The saturation of the aliphatic chain in 3-(3,4-dimethoxyphenyl)propionic acid significantly alters its thermal and phase behavior compared to its unsaturated counterpart. 3-(3,4-Dimethoxyphenyl)propionic acid exhibits a melting point of 96–97 °C , whereas 3,4-dimethoxycinnamic acid melts at a much higher 181–184 °C. This substantial ~85 °C reduction in melting point correlates with lower lattice energy, translating to significantly improved solubility in standard organic solvents at lower temperatures, facilitating easier handling and formulation in liquid-phase reactions.

Evidence DimensionMelting Point
Target Compound Data96–97 °C
Comparator Or Baseline3,4-Dimethoxycinnamic acid (181–184 °C)
Quantified Difference~85 °C lower melting point
ConditionsStandard atmospheric pressure (760 mmHg)

A lower melting point and higher solubility reduce the energy requirements for dissolution and prevent precipitation issues during low-temperature reactor charging.

Industrial Synthesis of Donepezil Intermediates

Directly following from its quantifiable step-economy advantage and catalyst compatibility, 3-(3,4-dimethoxyphenyl)propionic acid is an established precursor for manufacturing 5,6-dimethoxy-1-indanone. Its ability to undergo single-step intramolecular Friedel-Crafts acylation without side reactions makes it highly suitable for scaling up the production of donepezil and related acetylcholinesterase inhibitors.

Development of Non-Crosslinking Bioadhesive Control Models

In materials science, particularly in the development of mussel-inspired bioadhesives, 3-(3,4-dimethoxyphenyl)propionic acid is utilized as a critical control compound. Because its methoxy groups prevent the oxidative crosslinking typically seen in 3,4-dihydroxyphenyl (DOPA) analogs, it allows researchers to isolate and quantify the specific adhesion mechanisms independent of covalent curing processes [1].

Screening of Short-Chain Fatty Acid Derivatives for Gene Expression

Leveraging its specific thermal and solubility profile, this compound is formulated into biological assays screening for γ-globin gene expression induction. Its structural stability and favorable phase behavior make it a reliable saturated fatty acid derivative for in vivo erythropoiesis models and beta-hemoglobinopathy research [2].

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

210.08920892 Da

Monoisotopic Mass

210.08920892 Da

Heavy Atom Count

15

UNII

6XO32ZSP1D

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2107-70-2

Wikipedia

3-(3,4-dimethoxyphenyl)propionic acid

Dates

Last modified: 09-17-2023

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